molecular formula C7H8O2S B12963313 1-(2-Methoxythiophen-3-yl)ethan-1-one

1-(2-Methoxythiophen-3-yl)ethan-1-one

Cat. No.: B12963313
M. Wt: 156.20 g/mol
InChI Key: PJNSVSSEDVEZPT-UHFFFAOYSA-N
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Description

1-(2-Methoxythiophen-3-yl)ethan-1-one is an organic compound with the molecular formula C7H8O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a methoxy group at the 2-position and an ethanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxythiophen-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the acylation of 2-methoxythiophene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxythiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ethanone group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitronium ions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

1-(2-Methoxythiophen-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.

    Medicine: Research into its derivatives may yield compounds with therapeutic properties.

    Industry: It is used in the development of materials with specific electronic or optical properties, such as conductive polymers.

Mechanism of Action

The mechanism by which 1-(2-Methoxythiophen-3-yl)ethan-1-one exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

  • 1-(3-Methoxythiophen-2-yl)ethan-1-one
  • 1-(4-Methoxythiophen-2-yl)ethan-1-one
  • 1-(3-Methoxyphenyl)ethan-1-one

Comparison: 1-(2-Methoxythiophen-3-yl)ethan-1-one is unique due to the position of the methoxy group on the thiophene ring. This positional isomerism can lead to differences in reactivity and physical properties compared to its analogs. For example, the electronic effects of the methoxy group at the 2-position may influence the compound’s behavior in electrophilic substitution reactions differently than if the methoxy group were at the 3- or 4-position.

Properties

IUPAC Name

1-(2-methoxythiophen-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-5(8)6-3-4-10-7(6)9-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNSVSSEDVEZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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